Norgestrel-d5
CAS No.:
Cat. No.: VC0212522
Molecular Formula: C21H23D5O2
Molecular Weight: 317.48
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23D5O2 |
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Molecular Weight | 317.48 |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2 |
SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Introduction
Chemical Identity and Structural Characteristics
Norgestrel-d5 is systematically named (8R,9S,10R,13S,14S,17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (CAS: 2015995-56-7) . Its structure retains the steroidal backbone of norgestrel but incorporates five deuterium atoms at the ethyl group attached to carbon 13 (Figure 1). This modification stabilizes the compound against metabolic degradation at specific sites, facilitating its use in stable isotope-resolved metabolomics (SIRM) .
Synthesis and Analytical Applications
Parameter | Norgestrel (Alone) | Norgestrel + Erenumab | Ratio (90% CI) |
---|---|---|---|
AUC (ng·h/mL) | 45.2 | 47.8 | 1.06 (0.98–1.14) |
C (ng/mL) | 4.1 | 4.3 | 1.05 (0.97–1.13) |
t (h) | 1.5 | 1.5 | — |
Deuterium labeling would allow researchers to distinguish exogenous norgestrel-d5 from endogenous hormones, reducing background noise in such assays .
Metabolic Tracking and Mechanistic Insights
Stable isotopes like norgestrel-d5 are indispensable for reconstructing metabolic networks. In vitro studies using isotope-labeled compounds enable precise control over substrate concentrations, exposure times, and enzymatic activity measurements . For example, deuterium labeling can clarify whether norgestrel’s contraceptive effects arise from:
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Luteal phase suppression: Impairing progesterone secretion .
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Hepatic metabolism: Rapid conversion to active or inactive metabolites .
Norgestrel-d5’s resistance to first-pass metabolism at deuterated sites could help identify rate-limiting steps in its biotransformation, informing dose optimization for contraceptive formulations .
Hazard Category | Precautionary Measures |
---|---|
Eye Exposure | Flush with water for 15 minutes; seek medical attention if irritation persists |
Skin Contact | Wash with soap and water; remove contaminated clothing |
Inhalation | Move to fresh air; administer oxygen if breathing difficulties occur |
Storage | Store at 2–8°C in airtight containers; protect from light and moisture |
Despite no reported chronic toxicity, users must wear protective equipment (gloves, goggles, respirators) to minimize accidental exposure .
As a non-therapeutic reference standard, norgestrel-d5 is excluded from human trials but remains vital for:
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Analytical method development: Ensuring compliance with USP/EP pharmacopeial standards .
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Metabolite quantification: Differentiating drug-derived compounds from endogenous biomolecules .
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Dosage form optimization: Studying deuterium’s impact on norgestrel’s half-life and bioavailability .
Future research could employ norgestrel-d5 to map the complete metabolic fate of norgestrel, addressing gaps in its elimination pathways and interindividual variability .
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